REACTION_CXSMILES
|
C1(=O)[N:5]([CH2:6][CH2:7][O:8][C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][CH:10]=2)C(=O)C2=CC=CC=C12.NN.Cl>CO>[NH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][CH:10]=1
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Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CCOC1=CC=C(C(=O)OC)C=C1)=O)=CC=CC2)=O
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Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
|
NN
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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After 20 h a heavy precipitate had formed
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Duration
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20 h
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Type
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CUSTOM
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Details
|
evaporated
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Type
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FILTRATION
|
Details
|
After filtering through Celite
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Type
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WASH
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Details
|
the filtrate was washed with CH2Cl2
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with fresh CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
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Details
|
This organic phase was dried (Na2SO4)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCCOC1=CC=C(C(=O)OC)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |